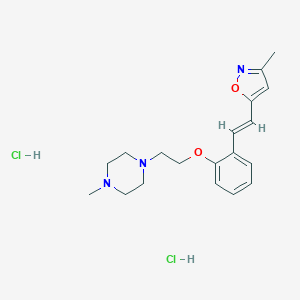
Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- is a synthetic organic compound belonging to the piperazine family, distinguished by its multiple aromatic and heteroaromatic rings. As a dihydrochloride salt, it enhances solubility in aqueous solutions, which is vital for its usage in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- involves several key steps:
Formation of 3-methyl-5-isoxazole: This can be achieved through the cyclization of a suitable diketone or nitrile oxide intermediate.
Ethenylation: The attachment of the ethenyl group to 3-methyl-5-isoxazole, typically using a Wittig reaction or a Heck coupling reaction.
Phenoxyethylation: The phenoxyethyl group is then introduced, possibly via a nucleophilic substitution reaction.
Attachment to Piperazine: The functionalized isoxazole is then connected to the 1-methyl-4-(2-chloroethyl)piperazine intermediate in the presence of a suitable base.
Formation of Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial synthesis often scales up these reactions with optimized parameters:
Use of continuous flow reactors for better control over reaction conditions.
Employing high-purity reagents and catalysts to ensure maximum yield and minimal impurities.
Adopting cost-effective purification techniques such as crystallization and column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the ethenyl group, forming epoxides or dihydroxylated products.
Reduction: Reduction can convert the ethenyl group into ethyl, altering the compound’s physical and chemical properties.
Substitution: The phenoxy and isoxazole moieties provide sites for electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for epoxidation.
Reducing Agents: Sodium borohydride for selective reduction.
Substitution Reagents: Halogenating agents for substitution on aromatic rings.
Major Products
Major products depend on the reaction type, such as:
Epoxides: from oxidation.
Hydroxyethyl derivatives: from reduction.
Halogenated derivatives: from substitution.
Applications De Recherche Scientifique
Chemistry
Synthesis Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology
Receptor Studies: As an analog of bioactive molecules, it helps in studying receptor-ligand interactions.
Pharmacology: Used in the development and study of new drugs targeting specific pathways.
Medicine
Drug Development: Investigated for potential therapeutic effects in treating neurological and psychological disorders.
Diagnostic Tools: Utilized in imaging studies due to its binding affinity to certain biological targets.
Industry
Material Science: Employed in the creation of polymers and materials with specific properties.
Agriculture: Used in the development of agrochemicals.
Mécanisme D'action
Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- exerts its effects by interacting with specific molecular targets. Its mechanism involves:
Binding to Receptors: This compound can bind to certain neural or hormonal receptors, modulating their activity.
Enzyme Inhibition: It can act as an inhibitor for specific enzymes, altering metabolic pathways.
Signal Transduction: By influencing receptor activity, it can modulate intracellular signal transduction pathways.
Comparaison Avec Des Composés Similaires
Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- is compared with:
Piperazine derivatives: Highlighting its unique isoxazole and ethenyl groups, which provide distinct reactivity and binding properties.
Isoxazole compounds: Comparison with other isoxazole-based compounds, demonstrating the influence of the piperazine moiety.
Phenoxyethylamines: Examining the effect of the ethenyl linkage versus other alkyl linkages.
This compound stands out due to its multi-functional structure, allowing for diverse reactivity and applications across various fields.
Propriétés
Numéro CAS |
139193-92-3 |
|---|---|
Formule moléculaire |
C19H27Cl2N3O2 |
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
3-methyl-5-[(E)-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]ethenyl]-1,2-oxazole;dihydrochloride |
InChI |
InChI=1S/C19H25N3O2.2ClH/c1-16-15-18(24-20-16)8-7-17-5-3-4-6-19(17)23-14-13-22-11-9-21(2)10-12-22;;/h3-8,15H,9-14H2,1-2H3;2*1H/b8-7+;; |
Clé InChI |
RBSLOONPXXWWQQ-MIIBGCIDSA-N |
SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCN(CC3)C.Cl.Cl |
SMILES isomérique |
CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCCN3CCN(CC3)C.Cl.Cl |
SMILES canonique |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCN(CC3)C.Cl.Cl |
Synonymes |
1-methyl-4-[2-[2-[(E)-2-(3-methyloxazol-5-yl)ethenyl]phenoxy]ethyl]pip erazine dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















